3-(3,4-Dichlorophenyl)thiolan-3-ol
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Overview
Description
3-(3,4-Dichlorophenyl)thiolan-3-ol is an organic compound that features a thiolane ring substituted with a 3,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)thiolan-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorophenylacetic acid and thiolane.
Formation of Intermediate: The 3,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride.
Cyclization: The acid chloride is then reacted with thiolane in the presence of a base such as triethylamine to form the thiolane ring.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of 3,4-dichlorophenylacetic acid and thiolane.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Utilizing industrial purification techniques such as distillation and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dichlorophenyl)thiolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, resulting in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)thiolane: Lacks the hydroxyl group present in 3-(3,4-Dichlorophenyl)thiolan-3-ol.
3-(3,4-Dichlorophenyl)thiolane-2-ol: Has a hydroxyl group at a different position on the thiolane ring.
3-(3,4-Dichlorophenyl)thiolane-4-ol: Hydroxyl group is located at the 4-position on the thiolane ring.
Uniqueness
This compound is unique due to the specific positioning of the hydroxyl group on the thiolane ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2OS/c11-8-2-1-7(5-9(8)12)10(13)3-4-14-6-10/h1-2,5,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNELYGNXPJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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